Filgrastim is a recombinant methionyl human granulocyte colony-stimulating factor (rhG-CSF) []. It is a 175 amino acid glycoprotein that stimulates the production, maturation, and activation of neutrophils, a type of white blood cell crucial for fighting infections []. Filgrastim is used in scientific research to study the role of neutrophils in various biological processes, including immune response, inflammation, and tissue repair. It is also used as a tool to manipulate neutrophil counts in animal models to investigate the pathophysiology of diseases and to evaluate the efficacy of potential therapeutic agents.
Filgrastim is derived from the genetic engineering of Escherichia coli, which expresses the human granulocyte colony-stimulating factor gene. It falls under the category of biological drugs and is classified as a short-acting granulocyte colony-stimulating factor (G-CSF). Its primary therapeutic applications include the treatment of neutropenia induced by chemotherapy and the mobilization of hematopoietic progenitor cells for transplantation purposes.
Filgrastim synthesis involves several key steps:
The purification process typically includes steps like:
Filgrastim has a molecular weight of approximately 18 kDa and consists of 175 amino acids. Its structure closely resembles that of natural human granulocyte colony-stimulating factor, with a specific emphasis on its methionyl form at the N-terminus. The protein structure includes:
Filgrastim primarily acts through its interaction with specific receptors on hematopoietic progenitor cells. Upon binding to the granulocyte colony-stimulating factor receptor, it initiates a series of intracellular signaling pathways that promote:
The degradation pathway involves proteolytic cleavage by neutrophil elastase, which renders filgrastim inactive after it has exerted its effects.
Filgrastim functions by binding to the granulocyte colony-stimulating factor receptor on hematopoietic progenitor cells in the bone marrow. This binding stimulates:
Clinical studies have demonstrated that filgrastim effectively reduces the duration and severity of chemotherapy-induced neutropenia, thereby decreasing infection rates among patients undergoing treatment.
The elimination half-life of filgrastim ranges from approximately 3.5 to 3.8 hours in humans, with clearance primarily mediated through neutrophil uptake rather than renal pathways.
Filgrastim is widely used in clinical oncology to:
In addition, ongoing research continues to explore its potential applications in other areas such as autoimmune disorders and chronic infections where neutrophil function may be compromised.
The isolation of human granulocyte colony-stimulating factor (G-CSF) in 1984 at Memorial Sloan-Kettering Cancer Center marked a transformative breakthrough in hematology [1]. This glycoprotein was identified for its role in stimulating the proliferation, differentiation, and functional activation of neutrophil progenitors. By 1987, recombinant G-CSF (later named Filgrastim) entered clinical trials under development by Amgen. Initial studies demonstrated its efficacy in reducing the duration of chemotherapy-induced neutropenia and mitigating infection risks in cancer patients. The first-generation recombinant protein was produced in Escherichia coli via recombinant DNA technology, resulting in a non-glycosylated 175-amino-acid polypeptide with an N-terminal methionine residue [2] [9]. Before Filgrastim, severe chronic neutropenia (CN) carried high risks of fatal infections; Filgrastim’s introduction fundamentally improved survival and quality of life for CN patients [1] [9]. The foundational work by Welte et al. and subsequent clinical validations established G-CSF as a cornerstone in supportive oncology care [1] [9].
Table 1: Key Historical Milestones in G-CSF Development
Year | Event | Significance |
---|---|---|
1984 | Isolation of human G-CSF | Identified biological function in neutrophil regulation [1] |
1987 | Initiation of clinical trials for recombinant G-CSF | First human studies demonstrating safety/efficacy [1] |
1991 | FDA approval of Filgrastim (Neupogen®) | First commercial recombinant G-CSF; approved for chemotherapy-induced neutropenia [2] [3] |
2008 | First biosimilar Filgrastim (Tevagrastim) approved in EU | Biosimilars introduced market competition [5] |
2015 | FDA approval of Filgrastim-sndz (Zarxio®) | First U.S. biosimilar under BPCI Act pathway [8] |
Filgrastim is a recombinant methionyl human G-CSF with a molecular weight of 18.8 kDa and the chemical formula C₈₄₅H₁₃₄₃N₂₂₃O₂₄₃S₉ [3] [4]. Unlike endogenous G-CSF—which is glycosylated at Thr¹³³—Filgrastim is non-glycosylated due to its bacterial expression system. This structural difference does not impair receptor binding but influences pharmacokinetics. Filgrastim binds specifically to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily, activating JAK/STAT and MAPK signaling pathways to promote neutrophil progenitor differentiation and mobilization from bone marrow [4] [6].
Within the therapeutic G-CSF family, Filgrastim is classified as a short-acting, non-pegylated agent. Its functional analogs include:
Table 2: Classification of Therapeutic G-CSFs
Compound | Expression System | Glycosylation | Modifications | Half-Life |
---|---|---|---|---|
Filgrastim | E. coli | Non-glycosylated | None | 3.5–3.8 hours [4] |
Lenograstim | Chinese hamster ovary | O-glycosylation | None | 3–4 hours [10] |
Pegfilgrastim | E. coli | Non-glycosylated | 20-kDa PEG moiety | 15–80 hours [10] |
Biosimilars | Varies | Non-glycosylated | Identical to Filgrastim | 3.5–3.8 hours [5] |
Filgrastim’s regulatory journey established precedents for biologic and biosimilar licensing worldwide. The U.S. FDA approved Neupogen® in 1991 for chemotherapy-induced neutropenia, followed by expansions to acute myeloid leukemia (1994), peripheral blood progenitor cell mobilization (1995), and severe chronic neutropenia (1998) [2] [3]. The Biologics Price Competition and Innovation Act (BPCI Act) of 2010 created an abbreviated pathway for biosimilars in the U.S., leading to the 2015 approval of Zarxio® (Filgrastim-sndz) as the first oncology biosimilar [5] [8].
Globally, regulatory frameworks diverged:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9